![molecular formula C8H10BrNO B2546527 2-(3-Bromopyridin-4-yl)propan-1-ol CAS No. 2248405-68-5](/img/structure/B2546527.png)
2-(3-Bromopyridin-4-yl)propan-1-ol
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Overview
Description
The compound "2-(3-Bromopyridin-4-yl)propan-1-ol" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as key intermediates in the synthesis of various biologically active molecules and materials with unique properties.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various strategies. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . This process involves biotransamination and kinetic resolutions using transaminases and lipases, respectively, to achieve high enantioselectivity. Similarly, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-sandmeyer reactions, starting from 2,6-dibromo-4-amino pyridine .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic and computational methods. X-ray diffraction, IR spectroscopy, and quantum chemical computations are commonly used to analyze the structure . Density Functional Theory (DFT) calculations can provide insights into the geometrical parameters, electronic properties, and vibrational frequencies of these compounds .
Chemical Reactions Analysis
Brominated pyridine derivatives can participate in a range of chemical reactions. For example, o-Bromo(propa-1,2-dien-1-yl)arenes exhibit novel reactivity under Pd catalysis, leading to the formation of enamines and indoles through domino reactions . The reactivity of these compounds can be influenced by their molecular structure, as seen in the study of enol-enamine tautomerism in crystals of 1,3-bis(pyridin-2-yl)propan-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be deduced from their molecular structure and vibrational spectra. DFT/B3LYP calculations, along with experimental FT-IR and FT-Raman spectral data, can provide information on the vibrational frequencies, HOMO-LUMO energies, and other electronic characteristics . Additionally, the stability, charge delocalization, and potential for non-linear optical (NLO) behavior can be assessed through NBO analysis and other computational methods .
Scientific Research Applications
Synthesis of Novel Compounds
The compound 2-(3-Bromopyridin-4-yl)propan-1-ol has been utilized as a precursor in the synthesis of various biologically active derivatives. For instance, it has been used in the preparation of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions. These triazole derivatives have demonstrated significant in vitro antifungal activity against Candida strains, highlighting the potential for developing new antifungal agents (Lima-Neto et al., 2012).
Antimicrobial Applications
Research into substituted phenyl azetidines, starting from compounds related to this compound, has uncovered potential antimicrobial agents. These compounds have been synthesized and shown to possess antimicrobial activity, suggesting their utility in combating bacterial infections (Doraswamy & Ramana, 2013).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel. This research demonstrates the potential of these compounds to protect industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Gao, Liang, & Wang, 2007).
Neurogenesis Enhancement
Studies on aminopropyl carbazole derivatives, which can be synthesized from compounds structurally similar to this compound, have shown that these compounds can induce neurogenesis in rat neural stem cells. This finding opens up possibilities for developing new treatments for neurological disorders by enhancing the generation of neurons (Shin et al., 2015).
Photocatalytic CO2 Reduction
Research involving supramolecular metal complexes, incorporating structural elements related to this compound, has explored their use in photocatalytic CO2 reduction. These studies aim to develop efficient methods for converting CO2 into useful chemicals, addressing climate change and energy storage challenges (Gholamkhass et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromopyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSFIJCWRMYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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